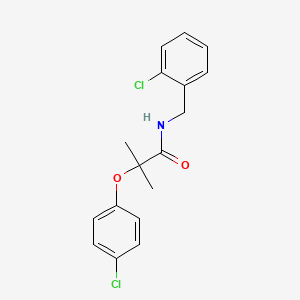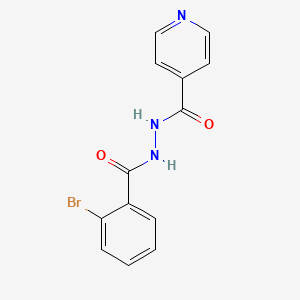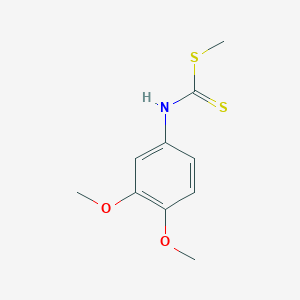
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)urea, commonly known as BMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMTU is a urea derivative that has shown promising results in various studies, making it an important compound for research purposes.
作用机制
The exact mechanism of action of BMTU is not fully understood, although it is thought to act by inhibiting the activity of certain enzymes. Studies have shown that BMTU inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
BMTU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned above, and has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BMTU has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One advantage of using BMTU in lab experiments is its ability to inhibit the activity of certain enzymes, making it a useful tool for studying the function of these enzymes. Additionally, BMTU has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new cancer and anti-inflammatory drugs.
One limitation of using BMTU in lab experiments is its potential toxicity. Although BMTU has been shown to have anti-cancer and anti-inflammatory properties, it may also have toxic effects on normal cells. Additionally, BMTU may have limited solubility in certain solvents, making it difficult to work with in certain experiments.
未来方向
There are several future directions for research on BMTU. One area of interest is the development of new anti-cancer and anti-inflammatory drugs based on the structure of BMTU. Additionally, further studies are needed to fully understand the mechanism of action of BMTU and its potential toxicity. Finally, BMTU may have potential applications in other areas of research, such as the development of new antibiotics or antiviral drugs.
In conclusion, BMTU is a urea derivative that has shown promising results in various studies. It has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. Although there are limitations to its use in lab experiments, further research on BMTU may lead to new discoveries in the field of scientific research.
合成方法
BMTU can be synthesized using various methods, including the reaction of 2-thienylmethylamine with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with urea to form BMTU. Other methods of synthesis have also been reported, including the use of different amines and carbonyl chlorides.
科学研究应用
BMTU has been studied extensively for its potential applications in scientific research. It has been shown to have anti-cancer properties, with studies indicating that it inhibits the proliferation of cancer cells in vitro. Additionally, BMTU has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-13(14-7-10-2-1-5-19-10)15-9-3-4-11-12(6-9)18-8-17-11/h1-6H,7-8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUXAHQUMYABBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(thiophen-2-ylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694510.png)
![2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5694516.png)
![dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)

![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)
![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)


![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)
![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)
